molecular formula C24H18FN7OS B11175303 (4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11175303
M. Wt: 471.5 g/mol
InChI Key: WLIWLPQIVLDBSG-UHFFFAOYSA-N
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Description

The compound “(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a pyrazolone core, substituted with various functional groups including a fluorophenyl group, a phenyl group, and a tetrazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with a suitable electrophile.

    Attachment of the tetrazolylsulfanyl group: This could be done through a thiol-ene reaction or a similar sulfur-based coupling reaction.

    Final assembly: The final steps would involve the condensation of the intermediate compounds to form the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the double bonds or the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Biochemistry: Study of its interactions with enzymes and other proteins.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl and tetrazolylsulfanyl groups suggests potential interactions with hydrophobic pockets and sulfur-containing active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(4-chlorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Properties

Molecular Formula

C24H18FN7OS

Molecular Weight

471.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H18FN7OS/c25-17-11-13-18(14-12-17)26-15-21-22(28-31(23(21)33)19-7-3-1-4-8-19)16-34-24-27-29-30-32(24)20-9-5-2-6-10-20/h1-15,28H,16H2

InChI Key

WLIWLPQIVLDBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=NN=NN3C4=CC=CC=C4)C=NC5=CC=C(C=C5)F

Origin of Product

United States

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